1-(10,12-Pentacosadiynyl)pyridinium Bromide
Overview
Description
1-(10,12-Pentacosadiynyl)pyridinium Bromide is a chemical compound with the molecular formula C30H48BrN and a molecular weight of 502.63 g/mol . It is known for its unique structure, which includes a pyridinium ring and a long aliphatic chain with two triple bonds. This compound is typically found as a white to almost white powder or crystal and is used in various scientific research applications .
Scientific Research Applications
1-(10,12-Pentacosadiynyl)pyridinium Bromide has a wide range of scientific research applications, including:
Safety and Hazards
1-(10,12-Pentacosadiynyl)pyridinium Bromide is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Preparation Methods
The synthesis of 1-(10,12-Pentacosadiynyl)pyridinium Bromide involves the reaction of pyridine with 10,12-pentacosadiynyl bromide under specific conditions. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at low temperatures to maintain the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
1-(10,12-Pentacosadiynyl)pyridinium Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include inert atmospheres, low temperatures, and specific solvents to ensure the stability and reactivity of the compound .
Mechanism of Action
The mechanism of action of 1-(10,12-Pentacosadiynyl)pyridinium Bromide involves its interaction with lipid membranes and other molecular targets. The compound’s long aliphatic chain and pyridinium ring allow it to integrate into lipid bilayers, affecting their properties and stability . This interaction can influence various cellular processes and pathways, making it a valuable tool in biological and medical research .
Comparison with Similar Compounds
1-(10,12-Pentacosadiynyl)pyridinium Bromide is unique due to its specific structure and properties. Similar compounds include other pyridinium salts with long aliphatic chains, such as:
- 1-(10,12-Hexacosadiynyl)pyridinium Bromide
- 1-(10,12-Octacosadiynyl)pyridinium Bromide
- 1-(10,12-Decacosadiynyl)pyridinium Bromide
These compounds share similar structural features but differ in the length of their aliphatic chains, which can influence their reactivity and applications .
Properties
IUPAC Name |
1-pentacosa-10,12-diynylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-31-29-26-24-27-30-31;/h24,26-27,29-30H,2-12,17-23,25,28H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYKFKTMZUGQC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659944 | |
Record name | 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94598-31-9 | |
Record name | 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(10,12-Pentacosadiynyl)pyridinium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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